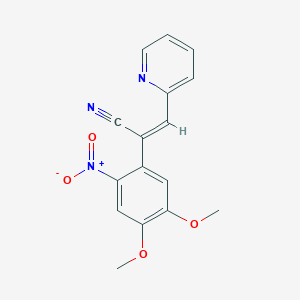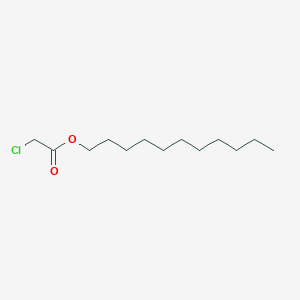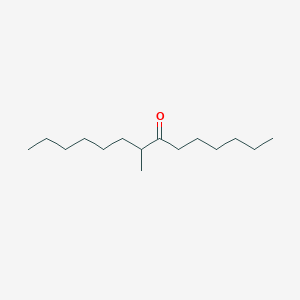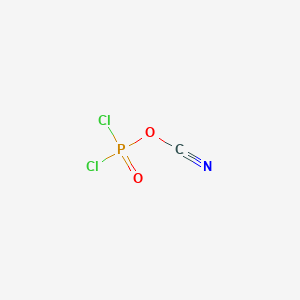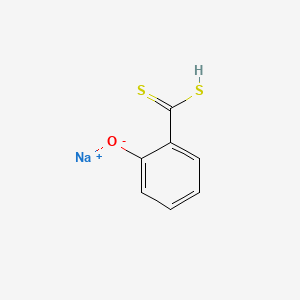
Sodium dithiosalicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium dithiosalicylate is a chemical compound derived from thiosalicylic acid. It is known for its analgesic and anti-inflammatory properties and is used to relieve symptoms of acute gout, painful musculoskeletal conditions, osteoarthritis, and rheumatic fever . The compound exerts its action by inhibiting prostaglandin synthesis, which plays a role in inflammation and pain .
准备方法
Synthetic Routes and Reaction Conditions: Sodium dithiosalicylate can be synthesized through the reaction of thiosalicylic acid with sodium hydroxide. The reaction typically involves dissolving thiosalicylic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thiosalicylic acid and sodium hydroxide, with controlled reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound .
化学反应分析
Types of Reactions: Sodium dithiosalicylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides or sulfonic acids, while reduction may produce thiols or other reduced forms of the compound .
科学研究应用
Sodium dithiosalicylate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of sodium dithiosalicylate involves the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the enzyme cyclooxygenase (COX), this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . This mechanism is similar to that of other nonsteroidal anti-inflammatory drugs (NSAIDs).
相似化合物的比较
Thiosalicylic Acid: The parent compound of sodium dithiosalicylate, known for its analgesic and anti-inflammatory properties.
Sodium Thiosalicylate: Another sodium salt of thiosalicylic acid with similar properties and applications.
Ionic Liquids Based on Thiosalicylate: These are synthesized by combining thiosalicylate anions with various cations, such as imidazolium, ammonium, and phosphonium.
Uniqueness: this compound is unique due to its specific combination of sodium and dithiosalicylate ions, which imparts distinct chemical and biological properties. Its ability to inhibit prostaglandin synthesis and its use in various chemical reactions and industrial applications make it a valuable compound in both research and practical applications .
属性
CAS 编号 |
5795-98-2 |
|---|---|
分子式 |
C7H5NaOS2 |
分子量 |
192.2 g/mol |
IUPAC 名称 |
sodium;2-dithiocarboxyphenolate |
InChI |
InChI=1S/C7H6OS2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 |
InChI 键 |
LPOWFXPUCQABOD-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C(=C1)C(=S)S)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


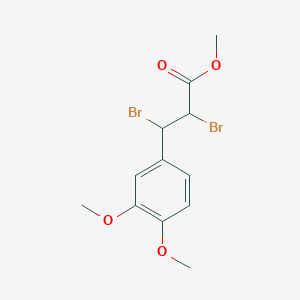

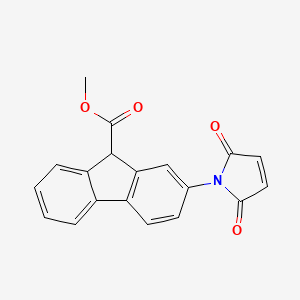
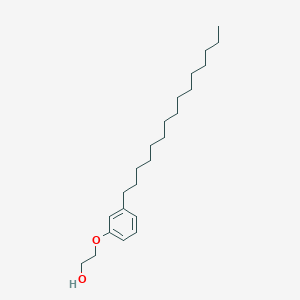
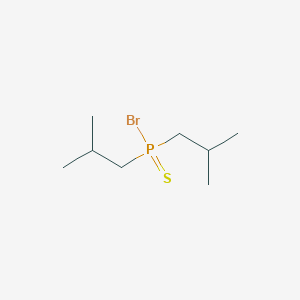
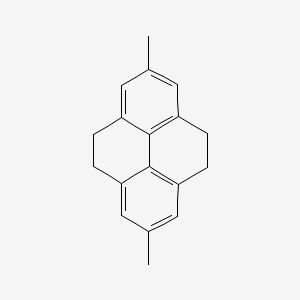
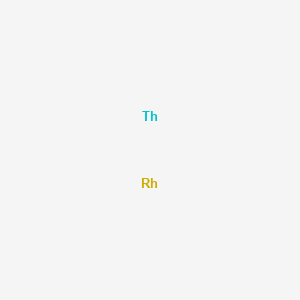
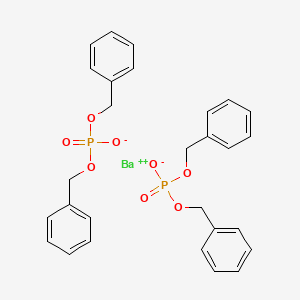
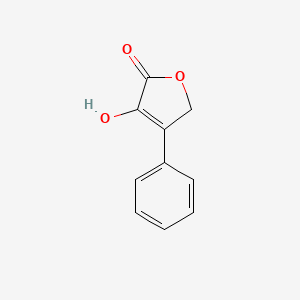
![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)
